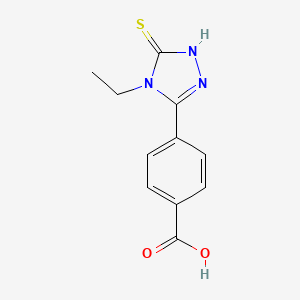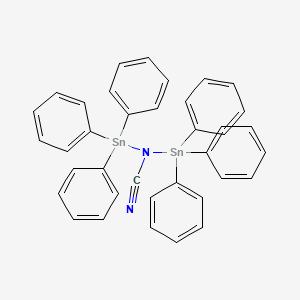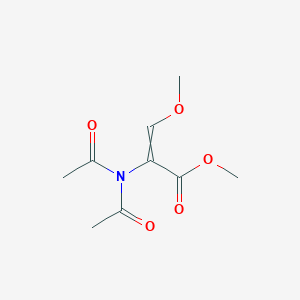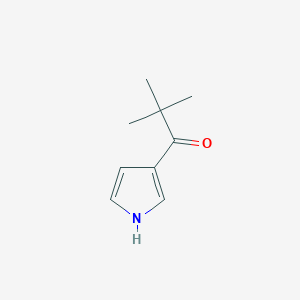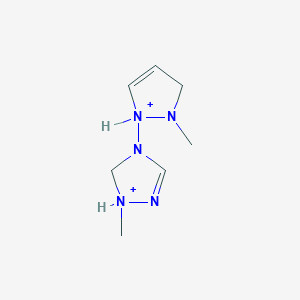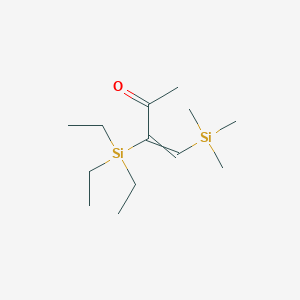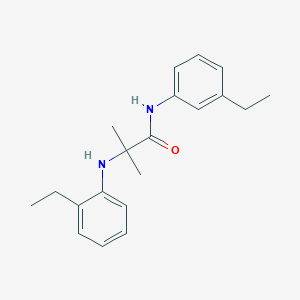
2,3-Bis(4-methoxyphenyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(4-methoxyphenyl)pyrazine is an organic compound belonging to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the 2 and 3 positions of the pyrazine ring. Pyrazines are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
2,3-Bis(4-methoxyphenyl)pyrazine can be synthesized through a one-pot reaction involving the condensation of 4,4’-dimethoxybenzophenone with (1R,2R)-(+)-1,2-diphenylethylenediamine in the presence of acetic acid . The reaction mixture is heated, leading to the formation of the desired pyrazine derivative. The product can be purified by recrystallization from a suitable solvent mixture, such as trichloromethane and methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions, such as temperature, solvent, and catalyst concentration.
化学反応の分析
Types of Reactions
2,3-Bis(4-methoxyphenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the pyrazine ring.
科学的研究の応用
2,3-Bis(4-methoxyphenyl)pyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug development, targeting specific biological pathways.
作用機序
The mechanism of action of 2,3-Bis(4-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes, receptors, or other biomolecules, leading to alterations in cellular processes. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
類似化合物との比較
Similar Compounds
2,3-Diphenylpyrazine: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,3-Bis(4-hydroxyphenyl)pyrazine: Contains hydroxyl groups instead of methoxy groups, affecting its reactivity and solubility.
2,3-Bis(4-chlorophenyl)pyrazine:
Uniqueness
2,3-Bis(4-methoxyphenyl)pyrazine is unique due to the presence of methoxy groups, which influence its chemical reactivity, solubility, and biological activity. These functional groups enhance its potential as a versatile scaffold for the development of new compounds with diverse applications in various fields .
特性
CAS番号 |
92405-83-9 |
|---|---|
分子式 |
C18H16N2O2 |
分子量 |
292.3 g/mol |
IUPAC名 |
2,3-bis(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-7-3-13(4-8-15)17-18(20-12-11-19-17)14-5-9-16(22-2)10-6-14/h3-12H,1-2H3 |
InChIキー |
BCMQEWWLHAXCJY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC=CN=C2C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


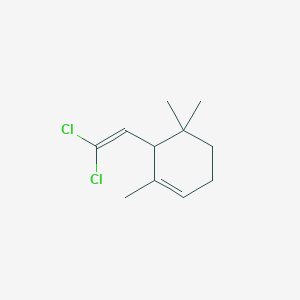
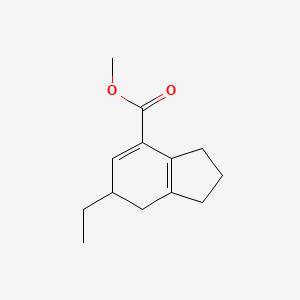
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)


![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
